2-Methyl-N-{1-methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide
Overview
Description
2-Methyl-N-{1-methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a piperidine moiety
Scientific Research Applications
Synthesis and Receptor Antagonism
- A series of novel benzimidazoles were synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop anti-obesity drugs. This research underscores the structure-activity relationship (SAR) by modifying the piperidine and benzimidazole moieties, demonstrating a significant potential for therapeutic applications in obesity management (Zarrinmayeh et al., 1998).
Corrosion Inhibition
- Benzimidazole derivatives have been studied for their role as corrosion inhibitors, particularly for steel in acidic environments. The study indicates these compounds' effectiveness in preventing corrosion, showcasing their potential in industrial applications to enhance material longevity (Yadav et al., 2016).
Anticonvulsant Agents
- Research into hybrid molecules combining features of known antiepileptic drugs with benzimidazole and piperidine moieties has shown promising results as potential new anticonvulsant agents. This indicates the compound's versatility in contributing to the development of new therapies for epilepsy (Kamiński et al., 2015).
Antihistaminic Activity
- A series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles were prepared and tested for H1-antihistaminic activity, both in vitro and in vivo. This work supports the compound's potential use in developing new antihistaminic agents, which could contribute to more effective treatments for allergic reactions (Iemura et al., 1986).
Antisecretory Activity
- Studies on N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, including benzimidazole derivatives, have shown significant antisecretory activity against histamine-induced gastric acid secretion. This research opens avenues for developing new antiulcer agents with enhanced efficacy and potentially fewer side effects (Ueda et al., 1991).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis
Properties
IUPAC Name |
2-methyl-N-[1-methyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-13(2)19(24)20-15-5-6-17-16(11-15)21-18(22(17)4)12-23-9-7-14(3)8-10-23/h5-6,11,13-14H,7-10,12H2,1-4H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYHOSNZNRHYPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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